Cyclodecene, 1-methyl-, (E)-

Catalog No.
S15300743
CAS No.
13151-63-8
M.F
C11H20
M. Wt
152.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclodecene, 1-methyl-, (E)-

CAS Number

13151-63-8

Product Name

Cyclodecene, 1-methyl-, (E)-

IUPAC Name

1-methylcyclodecene

Molecular Formula

C11H20

Molecular Weight

152.28 g/mol

InChI

InChI=1S/C11H20/c1-11-9-7-5-3-2-4-6-8-10-11/h9H,2-8,10H2,1H3

InChI Key

AAZWWRDLCYIVAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCCCCCCC1

Cyclodecene, 1-methyl-, (E)- is an organic compound characterized by its cyclic structure and a methyl group attached to the first carbon of the cyclodecene ring. Its molecular formula is C11H20C_{11}H_{20} with a molecular weight of approximately 152.2765 g/mol . The compound features a double bond in the cyclodecene structure, specifically in the trans configuration, which is denoted by the (E) designation in its name. This configuration affects its chemical reactivity and physical properties, such as boiling point and stability.

Typical of alkenes, including:

  • Electrophilic Additions: The double bond in cyclodecene can react with electrophiles, leading to the formation of more complex molecules.
  • Diels-Alder Reactions: This compound can act as a diene in Diels-Alder cycloaddition reactions, forming cycloadducts with dienophiles.
  • Hydrogenation: The double bond can be hydrogenated to yield saturated products.

These reactions are significant for synthesizing more complex organic molecules and exploring reaction mechanisms in organic chemistry.

Several synthetic routes can be employed to produce Cyclodecene, 1-methyl-, (E)-:

  • Alkylation of Cyclodecene: This method involves the alkylation of cyclodecene using methyl iodide or other alkylating agents under basic conditions.
  • Diels-Alder Reaction: Cyclodecene can be synthesized through a Diels-Alder reaction involving suitable diene and dienophile precursors.
  • Isomerization: Starting from other isomers of cyclodecenes, isomerization reactions can yield Cyclodecene, 1-methyl-, (E)- under specific catalytic conditions.

These methods highlight the versatility of synthetic organic chemistry in producing this compound.

Cyclodecene, 1-methyl-, (E)- has potential applications in various fields:

  • Chemical Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Material Science: Due to its unique structural properties, it may be useful in developing polymers or other materials.
  • Pharmaceutical Research: Its reactivity may allow it to be utilized in drug discovery and development processes.

The compound's unique properties make it an interesting candidate for further exploration in these fields.

Studies on the interactions of Cyclodecene, 1-methyl-, (E)- with other chemical species are essential for understanding its reactivity and potential applications. Research on similar compounds indicates that cycloalkenes can react with hydroxyl radicals and other reactive species, leading to products that may have different biological activities or toxicological profiles . Understanding these interactions can provide insights into the safety and efficacy of using this compound in various applications.

Cyclodecene, 1-methyl-, (E)- shares structural similarities with several other compounds. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
CyclohexeneC6H10C_6H_{10}A six-membered ring alkene; used as a solvent
CyclopenteneC5H8C_5H_{8}A five-membered ring alkene; known for high reactivity
1-MethylcyclopenteneC6H10C_6H_{10}Similar structure with a methyl group on cyclopentene
1-MethylcyclohexeneC7H12C_7H_{12}A derivative of cyclohexene with a methyl group
Cis-CyclodeceneC10H18C_{10}H_{18}The cis isomer; different reactivity due to geometry

Uniqueness

Cyclodecene, 1-methyl-, (E)- is unique due to its specific trans configuration and additional methyl group, which influence its chemical behavior compared to its analogs. This configuration affects its stability and reactivity patterns, making it an interesting subject for further study in organic synthesis and material applications.

Biomimetic Approaches to Cationic Cyclopropanation

Cationic cyclopropanation, a process inspired by biosynthetic pathways, has emerged as a powerful tool for constructing cyclopropane rings within cyclodecene frameworks. This method involves γ-elimination at carbocations to form σ-C–C bonds through proton loss, a mechanism rarely observed in conventional synthetic settings due to competing β-elimination pathways. Recent studies have demonstrated that steric and electronic factors critically influence the chemoselectivity of γ-elimination. For example, cyclodecadiene substrates bearing isopropyl groups exhibit enhanced selectivity for cyclopropanation over β-elimination, as the bulky substituent disfavors competing pathways.

A computational and experimental investigation of 6,8-cycloeudesmane synthesis revealed that substrate design significantly impacts reaction outcomes. Cyclodecadiene 23, engineered with a sterically demanding isopropyl group, achieved 85% yield in cyclopropanation using N-chlorosuccinimide (NCS) as an electrophilic promoter. Comparative studies of electrophilic agents (Table 1) underscore the role of halogen and selenium-based reagents in modulating reaction efficiency.

Table 1: Electrophilic Promoters in Biomimetic Cyclopropanation

ElectrophileSubstrateYield (%)Selectivity (γ:β)
NCS23859:1
NBS23788:2
PhSeSu23727:3

PhSeSu = N-(phenylseleno)succinimide

The synthetic utility of this approach is further illustrated by the preparation of non-natural cycloeudesmane analogues, enabling access to structurally diverse cyclopropanes with high stereochemical fidelity.

Cycloaddition Strategies Using Conjugated Diene Precursors

The Diels-Alder cycloaddition remains a cornerstone for constructing cyclohexene derivatives, including (E)-1-methylcyclodecene. This [4+2] cycloaddition between a conjugated diene and a dienophile proceeds via a concerted mechanism, preserving stereochemistry and enabling predictable regioselectivity. Recent advances have focused on optimizing diene-dienophile pairings to enhance reaction efficiency and selectivity.

In the context of cyclodecene synthesis, methylcyclopentadiene has been employed as a diene precursor in intramolecular Diels-Alder reactions. For instance, Fallis and co-workers demonstrated that tethering the dienophile within a six-membered ring suppresses undesired 1,5-hydrogen shifts, favoring the formation of tricyclic scaffolds with 97% yield. This strategy was successfully applied to the total synthesis of (+)-longifolene, highlighting its scalability and precision.

Key considerations for cycloaddition design:

  • Electronic modulation: Electron-withdrawing groups (EWGs) on dienophiles (e.g., ketones, nitriles) accelerate reactions by polarizing the π-system.
  • Steric effects: Bulky substituents on the diene or dienophile influence endo/exo selectivity, with endo adducts typically favored due to secondary orbital interactions.

Experimental data from cyclopentadiene-derived systems (Table 2) illustrate the impact of tether length on product distribution:

Table 2: Intramolecular Diels-Alder Reaction Outcomes

Tether LengthMajor ProductYield (%)Endo:Exo Ratio
3 carbonsTricyclo[4.4.0¹,⁶.0²,⁸]decane407:3
4 carbonsTricyclo[5.4.0¹,⁷.0²,⁹]undecane356:4

Adapted from Fallis et al.

Regioselective Functionalization of Cyclodecene Frameworks

Regioselective functionalization enables precise modification of cyclodecene derivatives, expanding their utility in synthetic chemistry. Ruthenium-catalyzed C(sp²)–H silylmethylation has emerged as a transformative method for installing synthetic handles at ortho and meta positions. This approach leverages biscyclometallated ruthenium(II) species to achieve site-selective silylmethylation, as demonstrated in the synthesis of benzyltrimethylsilanes (Scheme 1).

Scheme 1: Ruthenium-Catalyzed Silylmethylation

  • Substrate activation: Coordination of the arene directing group (DG) to Ru(II).
  • C–H metallation: Formation of a ruthenacycle intermediate.
  • Silylmethyl transfer: Insertion of trimethylsilylmethyl groups via oxidative addition.

Application to cyclodecene derivatives bearing N-directing groups yielded ortho-functionalized products with 89% efficiency, while meta-selectivity was achieved using sterically modulated catalysts. The resulting silyl handles facilitated subsequent transformations, including nucleophilic aromatic substitution and carbonyl additions, en route to pharmaceuticals such as losmapimod.

Table 3: Regioselectivity in Ruthenium-Catalyzed Functionalization

Directing GroupPositionYield (%)Subsequent Reaction Yield (%)
PyridylOrtho8992 (SNAr)
QuinolinylMeta7685 (Olefination)

SNAr = Nucleophilic aromatic substitution

XLogP3

4.5

Exact Mass

152.156500638 g/mol

Monoisotopic Mass

152.156500638 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-11-2024

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